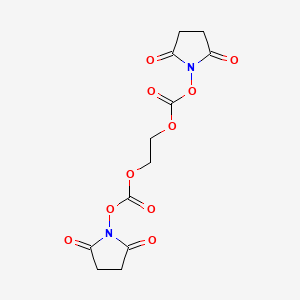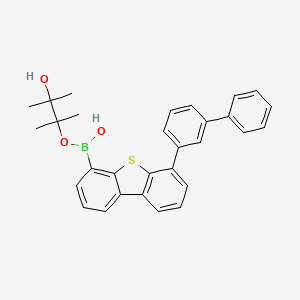
6-(1,1'-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,1’-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1’-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester typically involves the reaction of dibenzothiophene with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where dibenzothiophene is reacted with a boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-(1,1’-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boron-containing intermediates.
Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions include various boronic acid derivatives and carbon-carbon bonded compounds, which are essential intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
6-(1,1’-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester has numerous applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: This compound is used in the development of boron-containing drugs and drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 6-(1,1’-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester involves its ability to form stable carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the target molecule . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid pinacol ester
- 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester)
Uniqueness
6-(1,1’-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester is unique due to its specific structure, which provides enhanced stability and reactivity in cross-coupling reactions compared to other boronic esters . Its biphenyl and dibenzothiophene moieties contribute to its versatility in forming complex organic molecules .
Propiedades
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[6-(3-phenylphenyl)dibenzothiophen-4-yl]borinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29BO3S/c1-29(2,32)30(3,4)34-31(33)26-18-10-17-25-24-16-9-15-23(27(24)35-28(25)26)22-14-8-13-21(19-22)20-11-6-5-7-12-20/h5-19,32-33H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMYGRLMBVUGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=C(S2)C(=CC=C3)C4=CC=CC(=C4)C5=CC=CC=C5)(O)OC(C)(C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29BO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
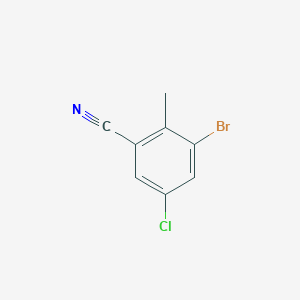
![1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride](/img/structure/B8230748.png)

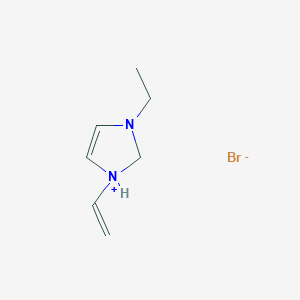
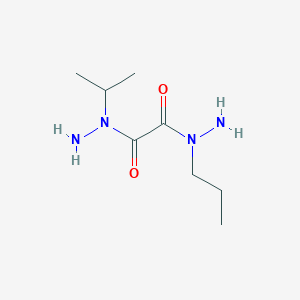
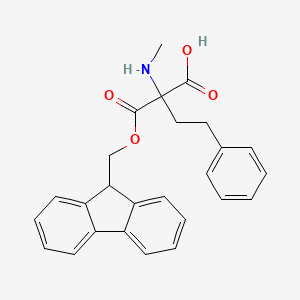
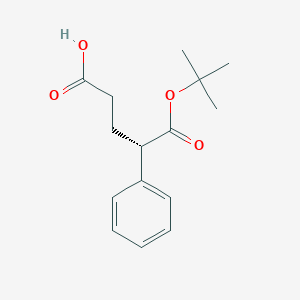
![2-[3-(1-Hydroxyethyl)phenyl]ethyl-methylcarbamic acid](/img/structure/B8230789.png)
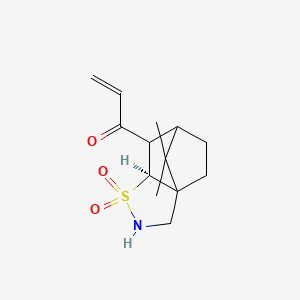
![2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8230796.png)
![Poly(oxy-1,2-ethanediyl), alpha-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-omega-methoxy-](/img/structure/B8230798.png)
![Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-methoxy-](/img/structure/B8230809.png)
